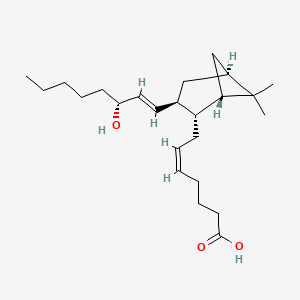
Pinane thromboxane A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15®-Pinane Thromboxane A2: is a biologically active eicosanoid derived from arachidonic acid. It plays a crucial role in various physiological processes, including platelet aggregation and vasoconstriction. This compound is a potent prothrombotic mediator and is involved in the regulation of cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15®-Pinane Thromboxane A2 typically involves the enzymatic conversion of arachidonic acid through the cyclooxygenase pathway. The key intermediate in this process is prostaglandin H2, which is further converted to thromboxane A2 by thromboxane synthase .
Industrial Production Methods: Industrial production of 15®-Pinane Thromboxane A2 is not commonly practiced due to its instability and short half-life. it can be synthesized in laboratory settings using purified enzymes and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 15®-Pinane Thromboxane A2 undergoes various chemical reactions, including:
Oxidation: Conversion to thromboxane B2, an inactive metabolite.
Reduction: Formation of dihydrothromboxane A2.
Substitution: Reaction with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents under mild conditions.
Major Products:
Thromboxane B2: An inactive metabolite formed through oxidation.
Dihydrothromboxane A2: A reduced form of the compound.
Scientific Research Applications
Chemistry: 15®-Pinane Thromboxane A2 is used as a model compound to study the biosynthesis and metabolism of eicosanoids. It helps in understanding the enzymatic pathways involved in the production of thromboxanes .
Biology: In biological research, this compound is used to investigate the role of thromboxanes in platelet aggregation, vasoconstriction, and inflammation. It is also studied for its involvement in various cardiovascular diseases .
Medicine: 15®-Pinane Thromboxane A2 is explored for its potential therapeutic applications in treating cardiovascular disorders. It is also used in the development of thromboxane receptor antagonists and synthase inhibitors .
Industry: While not widely used in industrial applications, this compound serves as a reference standard in the pharmaceutical industry for the development of anti-thrombotic drugs .
Mechanism of Action
15®-Pinane Thromboxane A2 exerts its effects by binding to thromboxane receptors on the surface of platelets and vascular smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. The increase in calcium levels promotes platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Prostaglandin H2: A precursor in the biosynthesis of thromboxane A2.
Thromboxane B2: An inactive metabolite of thromboxane A2.
Prostacyclin (Prostaglandin I2): A compound with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.
Uniqueness: 15®-Pinane Thromboxane A2 is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike prostacyclin, which has anti-thrombotic effects, thromboxane A2 promotes platelet aggregation and vasoconstriction, making it a critical mediator in hemostasis and thrombosis .
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 |
InChI Key |
OHJIHGVLRDHSDV-PUYXBYOHSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |
Synonyms |
pinane thromboxane A2 pinane-thromboxane A2 pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


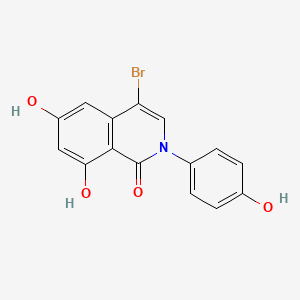
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
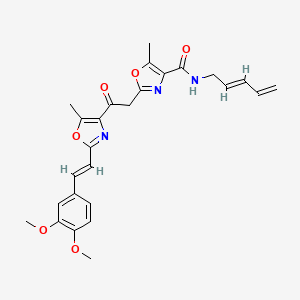
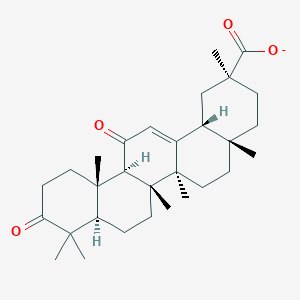
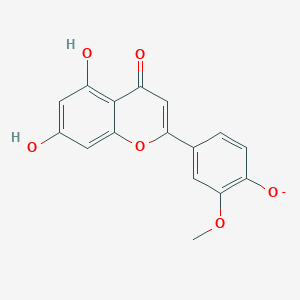
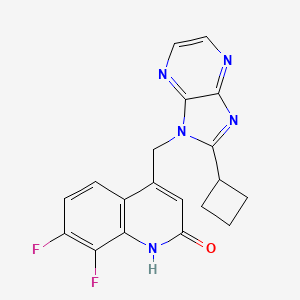
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1264142.png)
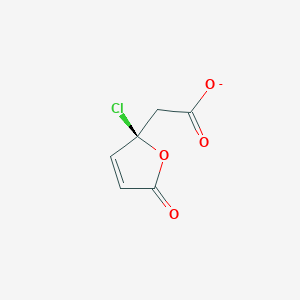
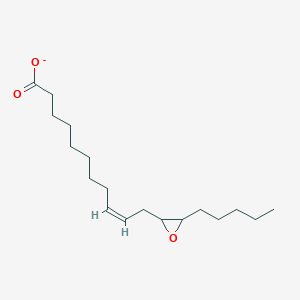
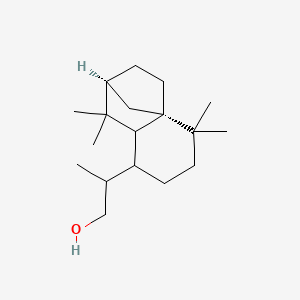
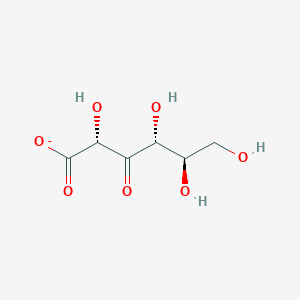
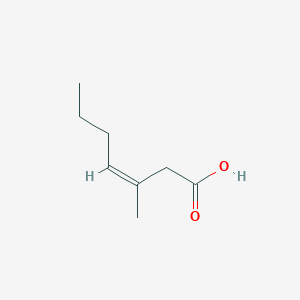
![(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid](/img/structure/B1264154.png)
